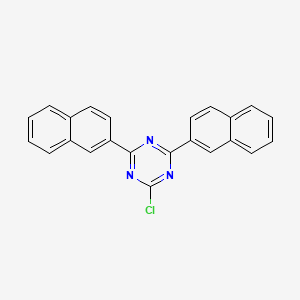

2-氯-4,6-二(萘-2-基)-1,3,5-三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,6-Dichloropyrimidine” is a halogenated heterocycle . It’s used in the synthesis of N-substituted azacalix and as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Synthesis Analysis

The Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines . In one study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids was investigated . A thorough screening of reaction conditions and the use of microwave irradiation led to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields .

Molecular Structure Analysis

The molecular structure of “4,6-Dichloropyrimidine” is represented by the SMILES string Clc1cc(Cl)ncn1 .

Chemical Reactions Analysis

The most common reactions involving various halogenated pyrimidines are cross-coupling reactions since the pyrimidine ring is an electron-deficient aromatic system being far more reactive in comparison with analogous benzene halides .

Physical and Chemical Properties Analysis

“4,6-Dichloropyrimidine” is a solid with a boiling point of 176 °C (lit.) and a melting point of 65-67 °C (lit.) . It is soluble in 95% ethanol .

科学研究应用

亲核取代反应

一项研究探索了 2-取代 4-氯-6-(2-羟基-1-萘基)-1,3,5-三嗪与不同亲核试剂的反应性。研究发现,某些衍生物表现出增强的反应性,这可能归因于溶剂化效应以及萘和三嗪核之间的结构共面性,表明在合成更复杂的分子中具有潜在应用 (角田等,1976)。

光物理性质

另一个研究重点是 1,3,5-三嗪衍生物的光物理性质。研究了特定三嗪衍生物与酸的分子间双质子转移,展示了它们在激发态双质子转移、激发态氨基-亚氨基互变异构体的发射方面的潜力,突出了它们在发光材料或传感器中的应用 (李等,2012)。

电子和光学应用

进行了源自三嗪化合物的氰脲化 H 酸偶氮染料的合成和表征,揭示了它们的分子轨道激发性质。这些发现表明它们适用于各种电子和光学应用,表明在创建具有特定光吸收和发射特性的新材料方面具有潜力 (Louis 等,2021)。

聚合物合成

还报道了基于 2-甲氧基-4,6-二(萘-2-基)-1,3,5-三嗪的聚合物的合成和表征。一项研究专注于创建聚[2-甲氧基-4,6-二(2,7-萘氧基)-s-三嗪],分析其热稳定性和降解模式,表明在高性能材料中具有潜在应用 (沙阿,1984)。

手性 NMR 溶剂化剂

已经合成了 1,3,5-三嗪的手性衍生物,并证明它们是通过 NMR 测定手性化合物的对映异构体组成成分的有效溶剂化剂。此应用在手性分析中至关重要,这在药物研究和开发中至关重要 (Uccello-Barretta 等,1998)。

安全和危害

“4,6-Dichloropyrimidine” is classified as Skin Corr. 1B under the GHS classification . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P303 + P361 + P353) .

属性

IUPAC Name |

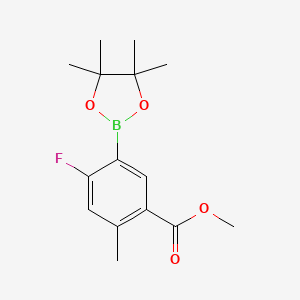

2-chloro-4,6-dinaphthalen-2-yl-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3/c24-23-26-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(27-23)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJVLLNTJDXEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731662 |

Source

|

| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247124-77-1 |

Source

|

| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)

![2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B567072.png)

![pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-](/img/structure/B567073.png)

![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)

![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)